molecular formula C32H52O2 B198114 delta-Amyrin acetate CAS No. 51361-60-5

delta-Amyrin acetate

Cat. No.: B198114
CAS No.: 51361-60-5
M. Wt: 468.8 g/mol
InChI Key: HPCVECTWKNBXCO-IUJOGEKDSA-N
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Description

The compound delta-Amyrin acetate is a complex organic molecule It is known for its intricate structure, which includes multiple stereocenters and a variety of functional groups

Biochemical Analysis

Biochemical Properties

Delta-Amyrin acetate interacts with various enzymes and proteins in biochemical reactions. It is synthesized from 2,3-oxidosqualene by the enzyme β-amyrin synthase . This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the triterpene backbone of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to have anti-inflammatory effects . It inhibits the secretion of pro-inflammatory cytokines like PGE2 and IL-6, and also inhibits the activation of NF-κB, a key regulator of immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It binds to proteins in the blood, which can impact its efficacy . Strong protein binding may lead to prolonged therapeutic effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study on the production of amyrin in yeast, it was found that the production of amyrin increased over time with metabolic stimulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a study on mice, it was found that administration of β-amyrin, a compound similar to this compound, resulted in a significant decrease in edema in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from 2,3-oxidosqualene, a common intermediate in the biosynthesis of sterols and triterpenoids .

Transport and Distribution

It is known that it binds to proteins in the blood, which can impact its distribution and efficacy .

Subcellular Localization

The subcellular localization of this compound is not well studied. The enzyme that synthesizes it, β-amyrin synthase, is located in the cytosol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta-Amyrin acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the picene core: This can be achieved through cyclization reactions.

    Functionalization: Introduction of the acetate group and other functional groups through esterification and other organic reactions.

    Purification: Techniques such as chromatography are used to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

delta-Amyrin acetate: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the molecule.

    Substitution: Functional groups can be substituted with others under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in some reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

delta-Amyrin acetate: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    β-Amyrin acetate: Shares a similar structure but differs in specific functional groups and stereochemistry.

    α-Amyrin acetate: Another related compound with slight variations in its molecular structure.

Uniqueness

delta-Amyrin acetate: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

51361-60-5

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3S,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h24-26H,10-20H2,1-9H3/t24?,25-,26+,29-,30+,31-,32-/m1/s1

InChI Key

HPCVECTWKNBXCO-IUJOGEKDSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CCC4=C5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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